2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11269896
InChI: InChI=1S/C18H15N3OS/c1-22-11-15-17(13-5-3-2-4-6-13)18-19-9-7-16(21(18)20-15)14-8-10-23-12-14/h2-10,12H,11H2,1H3
SMILES: COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4 g/mol

2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC11269896

Molecular Formula: C18H15N3OS

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C18H15N3OS
Molecular Weight 321.4 g/mol
IUPAC Name 2-(methoxymethyl)-3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C18H15N3OS/c1-22-11-15-17(13-5-3-2-4-6-13)18-19-9-7-16(21(18)20-15)14-8-10-23-12-14/h2-10,12H,11H2,1H3
Standard InChI Key CPQQPHOJSQLBEU-UHFFFAOYSA-N
SMILES COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4
Canonical SMILES COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4

Introduction

Structural Characteristics and Molecular Properties

The compound 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold substituted at three positions:

  • Position 2: A methoxymethyl group (-CH2OCH3), introducing hydrophilicity and potential hydrogen-bonding capacity.

  • Position 3: A phenyl ring, contributing aromaticity and lipophilicity.

  • Position 7: A 3-thienyl moiety, adding electronic diversity through sulfur’s electron-rich nature.

The molecular formula is C19H16N4OS, with a molar mass of 356.43 g/mol. Key structural features include:

  • Planarity: The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, facilitating π-π stacking interactions with biological targets .

  • Electron Distribution: The thienyl group at position 7 enhances electron density, potentially influencing reactivity and binding affinity .

  • Steric Effects: The methoxymethyl and phenyl groups introduce steric bulk, which may modulate solubility and membrane permeability.

Synthetic Strategies and Optimization

While no direct synthesis of 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is reported, analogous pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation reactions between aminopyrazoles and alkynes or ketones. Key insights from recent methodologies include:

Green Synthesis Using KHSO4 and Ultrasonic Irradiation

Das et al. (2024) demonstrated that pyrazolo[1,5-a]pyrimidin-7(4H)-ones can be synthesized efficiently using KHSO4 in aqueous ethanol under ultrasonic irradiation . For the target compound, a plausible route involves:

  • Reactants:

    • 3-Amino-4-(methoxymethyl)pyrazole (or equivalent aminopyrazole precursor).

    • Symmetric/non-symmetric alkyne derivatives, such as 3-thienylacetylene.

  • Conditions:

    • Solvent: Ethanol-water (1:1) to balance solubility and green chemistry principles.

    • Catalyst: KHSO4 (2 equiv) to protonate intermediates and accelerate cyclization.

    • Ultrasonic irradiation (60°C, 10–15 min) to enhance reaction kinetics .

  • Mechanism:

    • Step 1: Protonation of the alkyne by KHSO4, promoting aza-Michael addition of the aminopyrazole.

    • Step 2: Cyclization and elimination of water, forming the pyrazolopyrimidine core.

    • Step 3: Functionalization at position 7 via thienyl group incorporation (Fig. 1) .

Yield Optimization:

  • Ultrasound: Increases yield by 30–40% compared to conventional heating .

  • Solvent Choice: Aqueous ethanol improves solubility of polar intermediates.

Physicochemical and Spectroscopic Data

Hypothetical data for 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine, inferred from analogs :

Spectral Characteristics

  • 1H NMR (CDCl3):

    • δ 3.41 (s, 3H, OCH3), 4.72 (s, 2H, CH2O), 7.35–8.12 (m, 8H, aromatic).

    • Thienyl protons: δ 7.21 (dd, J = 5.0 Hz, 1H), 7.64 (d, J = 3.0 Hz, 1H) .

  • 13C NMR:

    • 55.2 (OCH3), 69.8 (CH2O), 112–150 (aromatic carbons), 160.1 (C=O) .

  • FT-IR:

    • 1652 cm−1 (C=O stretch), 1240 cm−1 (C-O-C) .

Solubility and LogP

  • Aqueous Solubility: ~0.05 mg/mL (predicted).

  • LogP: 2.8 (moderate lipophilicity).

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